n-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
CAS No. |
6975-84-4 |
|---|---|
Molecular Formula |
C9H7Cl2N5 |
Molecular Weight |
256.09 g/mol |
IUPAC Name |
2-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-1-2-7(6(11)3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) |
InChI Key |
BIXGLYPNDKZKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways via Biguanide Intermediate Condensation
The most widely reported strategy involves synthesizing N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine through biguanide intermediates. As demonstrated by Diakité et al. , biguanides are prepared by reacting dicyandiamide with substituted anilines under microwave irradiation. For the target compound, 2,4-dichloroaniline is condensed with dicyandiamide in acetonitrile using trimethylsilyl chloride (TMSCl) as a catalyst (Figure 1). Microwave irradiation at 130°C for 10 minutes under 18 bar pressure achieves 70–86% conversion to the biguanide intermediate. Subsequent cyclization with sodium methoxide and methyl formate in methanol at reflux yields the triazine core .
Key Reaction Parameters :
-
Temperature : 130°C (microwave), 65°C (reflux)
-
Catalyst : TMSCl (1.1 eq)
-
Base : Sodium methoxide (10–15 eq)
Thionyl Chloride-Mediated Cyclization
Industrial protocols prioritize thionyl chloride (SOCl₂) for dehydrative cyclization. Venkanna et al. describe converting 2,4-dichlorobenzoyl cyanide to the target triazine via a two-step process. First, 2,4-dichlorobenzoyl chloride is reacted with cuprous cyanide to form 2,4-dichlorobenzoyl cyanide. This intermediate undergoes cyclocondensation with dicyandiamide in toluene under reflux, followed by SOCl₂ treatment to eliminate water and form the triazine ring .
Optimized Conditions :
-
Solvent : Toluene
-
Reagent : SOCl₂ (2.5 eq)
-
Time : 8–12 hours
Microwave-Assisted One-Pot Synthesis
Recent advances leverage microwave reactors to accelerate synthesis. A modified protocol from combines 2,4-dichloroaniline, dicyandiamide, and methyl formate in a single pot. Microwave irradiation at 150°C for 15 minutes promotes simultaneous biguanide formation and cyclization, reducing reaction time from hours to minutes. This method achieves 78% yield with 98.5% purity, as confirmed by UPLC-MS .
Advantages :
-
Time Efficiency : 15 minutes vs. 8–24 hours for conventional methods.
-
Reduced Byproducts : Minimal hydrolysis due to controlled temperature .
Industrial Scalable Process with Sodium Methoxide
Zhejiang University’s method uses metformin hydrochloride and sodium methoxide to generate reactive intermediates. For this compound, 2,4-dichlorophenylbiguanide is treated with sodium methoxide (3 eq) in methanol, followed by methyl formate (1.3 eq) at room temperature. After 24 hours, evaporation and recrystallization yield 92% product .
Critical Steps :
-
Base Selection : Sodium methoxide ensures deprotonation without side reactions.
-
Recrystallization Solvent : Methanol/water (1:2) enhances purity .
Comparative Analysis of Methodologies
Spectroscopic Characterization and Quality Control
-
¹H NMR : The aromatic protons of the 2,4-dichlorophenyl group appear as doublets at δ 7.58–8.30 ppm, while NH₂ groups resonate as singlets near δ 7.24 ppm .
-
UPLC-MS : Molecular ion peak [M+H]⁺ at m/z 256.09 confirms molecular weight .
-
IR Spectroscopy : N-H stretches at 3342 cm⁻¹ and C-Cl vibrations at 804 cm⁻¹ .
Impurity Profiling and Mitigation
A common impurity, N-methyl-1,3,5-triazine-2,4-diamine, arises from residual methyl formate. Venkanna et al. recommend rigorous washing with cyclohexane and methanol to reduce this byproduct to <0.1%. Column chromatography (silica gel, ethyl acetate/hexane) further purifies the final compound .
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted triazine derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild heating conditions.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, oxidized triazine compounds, and reduced triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of n-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine. It has been investigated as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR) in Escherichia coli, which is crucial for bacterial growth and survival. The compound demonstrated varying degrees of inhibition against this target enzyme, suggesting its utility as a scaffold for developing new antibacterial agents. A study reported that derivatives of this compound exhibited promising activity against E. coli, with specific substitutions enhancing their inhibitory potency .
Antitumor Activity
Another area of interest is the antitumor activity of related triazine compounds. Research indicates that derivatives of 1,3,5-triazine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative tested against melanoma cells showed an impressive growth inhibition rate (GI50) at concentrations as low as M . This positions this compound as a potential candidate for further development in cancer therapeutics.
Herbicidal Properties
The compound has been explored for its herbicidal properties as well. Triazine derivatives are known to inhibit photosynthesis in plants by targeting the photosystem II complex. This mechanism can be leveraged to develop new herbicides that are effective against resistant weed species. The structural characteristics of this compound make it an attractive candidate for modification to enhance herbicidal efficacy while minimizing environmental impact.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(2-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine (C₉H₈ClN₅)
- Structural Difference : A single chlorine atom at the phenyl ring’s 2-position instead of 2,4-dichloro substitution.
- Properties: Reduced molecular weight (228.65 g/mol) and altered electronic effects due to fewer electron-withdrawing groups.
- Applications: Not explicitly stated, but chlorinated triazines often serve as intermediates in pesticide synthesis .
N-(2,4-Difluorophenyl)-1,3,5-Triazine-2,4-Diamine (C₉H₇F₂N₅)
- Structural Difference : Fluorine atoms replace chlorine at the 2 and 4 positions of the phenyl ring.
- Properties : Lower molecular weight (223.18 g/mol) and enhanced metabolic stability compared to chlorinated analogs. Safety data indicate it is used in industrial and scientific research .
- Reactivity : Fluorine’s electronegativity may influence binding affinity in biological systems, though specific data are unavailable.
Alkyl- and Aryl-Substituted Triazine Derivatives
N-(2,4-Dimethylphenyl)-1,3,5-Triazine-2,4-Diamine (C₁₁H₁₃N₅)
- Structural Difference : Methyl groups replace chlorine atoms at the phenyl ring.
- Properties : Increased hydrophobicity (logP ~2.5 estimated) and reduced electron-withdrawing effects. Classified as an irritant, suggesting different handling requirements compared to halogenated analogs .
- Applications: Potential use in materials science or as a ligand in metal complexes, similar to ruthenium-triazine derivatives .
N-(Propan-2-yl)-1,3,5-Triazine-2,4-Diamine (C₆H₁₁N₅)
- Structural Difference : An isopropyl group replaces the aryl substituent.
- Properties : Simplified structure with lower molecular weight (153.19 g/mol) and higher solubility in polar solvents. Commonly used as a synthetic intermediate .
Complex Heterocyclic Triazine Derivatives
6-Chloro-N²,N⁴-Bis(6-Methyl-1,3-Benzothiazol-2-yl)-1,3,5-Triazine-2,4-Diamine
- Structural Difference : Benzothiazole groups at positions 2 and 4, and a chlorine atom at position 5.
- Properties : Enhanced antiproliferative activity reported in similar compounds, with IC₅₀ values in the micromolar range against cancer cell lines .
- Synthesis : Requires multi-step reactions with dehydrosulfurizing agents like DCC or I₂/Et₃N, indicating higher synthetic complexity compared to the target compound .
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via microwave-assisted methods, similar to other diaryl triazines, offering high yields (~73%) .
Biological Activity
N-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 6975-84-4) is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article synthesizes available research findings on its biological properties, including antiproliferative effects and structure-activity relationships (SAR).
- Molecular Formula : C9H7Cl2N5
- Molecular Weight : 0
- CAS Number : 6975-84-4
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative activity , particularly against various cancer cell lines. A notable study evaluated a library of 1,3,5-triazine derivatives, including this compound, demonstrating promising results against prostate and breast cancer cell lines.
Key Findings:
- Cell Lines Tested : DU145 (prostate cancer), MDA-MB231 (triple-negative breast cancer), SKBR-3, and MCF-7 (hormone-dependent breast cancer).
- Results : The compound exhibited selective inhibition of the MDA-MB231 cell line at a concentration of 10 μM, reducing cell growth by 50% or more. Hormone-independent cells were generally more sensitive compared to hormone-dependent lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dichlorophenyl group is essential for enhancing cytotoxic effects.
Observations:
- Electron-Withdrawing Groups : The introduction of electronegative substituents like chlorine on the phenyl ring significantly enhances antiproliferative activity.
- Substituent Variability : Variations in substituents at the 2 and 4 positions of the triazine ring were shown to affect the potency against different cancer cell lines .
Case Studies
- Prostate Cancer Study :
- Breast Cancer Study :
Comparative Data Table
| Compound Name | Cell Line Tested | IC50 (μM) | Activity Description |
|---|---|---|---|
| This compound | DU145 | 10 | Significant growth inhibition |
| This compound | MDA-MB231 | <10 | Selective inhibition in hormone-independent cells |
| Doxorubicin | MDA-MB231 | 0.5 | Standard reference for comparison |
Q & A
Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?
The compound is synthesized via nucleophilic substitution of cyanuric chloride with 2,4-dichloroaniline. Key steps include temperature control (0–5°C for initial reaction), use of polar aprotic solvents (e.g., THF or DCM), and stoichiometric optimization of amines. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity. Reaction time and pH adjustments (e.g., using NaHCO₃) minimize side products like tri-substituted derivatives .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on:
- X-ray crystallography : Reveals planar triazine core with dihedral angles of 12–15° between the dichlorophenyl ring and triazine plane, influencing π-π stacking interactions .
- NMR spectroscopy : Distinct signals include NH₂ protons at δ 6.8–7.2 ppm (¹H NMR) and triazine carbons at 165–170 ppm (¹³C NMR). Chlorine substituents cause deshielding in aromatic regions .
- Mass spectrometry : Molecular ion peak at m/z 256.09 (C₉H₇Cl₂N₅) with fragmentation patterns confirming substituent positions .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
- Melting point : 268–269°C (indicative of high crystallinity and thermal stability) .
- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (15–20 mg/mL).
- Stability : Degrades under UV light (λ > 300 nm), requiring storage in amber vials at 4°C. Hydrolytically stable at pH 4–9 .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl groups enhance electrophilicity of the triazine ring, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base). Steric hindrance at the 2-position limits substitution to mono-functionalization. Computational DFT studies show a Hammett σₚ value of +0.78 for the dichlorophenyl group, correlating with accelerated SNAr reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial IC₅₀ values (e.g., 8–32 µM against S. aureus) arise from assay conditions:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
Systematic modifications include:
- Triazine substitution : Replacing NH₂ with morpholine (log P ↑ 0.5) improves blood-brain barrier penetration.
- Halogen positioning : 2,4-dichloro vs. 3,5-dichloro isomers show 3-fold differences in kinase inhibition (e.g., EGFR IC₅₀: 1.2 µM vs. 3.7 µM).
- Pharmacophore modeling : 3D-QSAR identifies hydrogen bond donors (NH₂) and hydrophobic pockets (Cl groups) as critical for binding .
Q. What computational methods predict the environmental fate and toxicity of this compound?
- ADMET prediction : Tools like SwissADME estimate moderate hepatotoxicity risk (Bioavailability Score: 0.55) and high plasma protein binding (89%).
- Ecotoxicity modeling : EPI Suite projects LC₅₀ (fish) = 4.2 mg/L, classifying it as "toxic" under REACH guidelines.
- Degradation pathways : Hydrolysis at pH >10 forms 2,4-dichloroaniline (toxic intermediate), requiring mitigation in waste streams .
Methodological Guidance
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN:H₂O 40→80% in 20 min), detects impurities <0.1% (λ = 254 nm).
- LC-MS/MS : MRM mode (transition m/z 256→154) quantifies hydrolytic degradation products.
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% .
Q. How to optimize reaction scalability for multi-gram synthesis without compromising purity?
- Flow chemistry : Continuous flow reactors (residence time 30 min, 80°C) achieve 85% yield at 50 g scale.
- In-line monitoring : FTIR tracks intermediate formation (e.g., triazine ring closure at 1670 cm⁻¹).
- Workup automation : Liquid-liquid extraction with pH-controlled partitioning reduces manual handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
